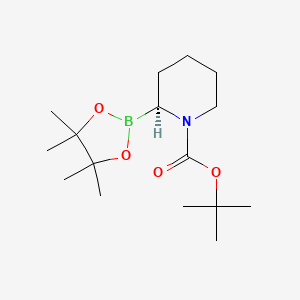
2-Methyl-6-(m-tolyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(m-tolyl)pyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-4-chloropyrimidine with m-toluidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(m-tolyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the amino group.
Scientific Research Applications
2-Methyl-6-(m-tolyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-aminopyrimidine: Lacks the m-tolyl group, resulting in different biological activities.
6-(m-Tolyl)pyrimidin-4-amine: Lacks the methyl group at position 2, affecting its chemical properties.
2,4-Dimethyl-6-(m-tolyl)pyrimidine: Contains an additional methyl group, leading to variations in reactivity and application.
Uniqueness
2-Methyl-6-(m-tolyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a m-tolyl group on the pyrimidine ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-6-(3-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
FQQWXEXJNNUONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)

![2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
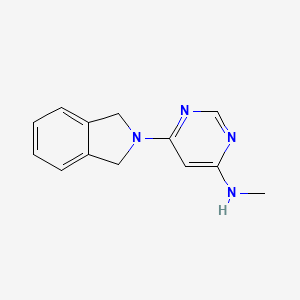
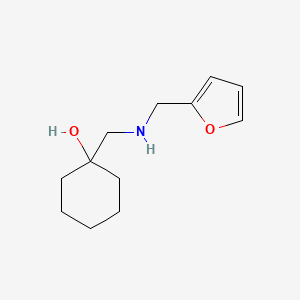
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
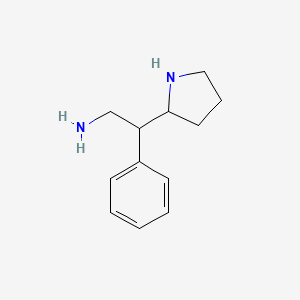
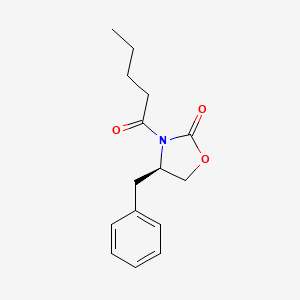
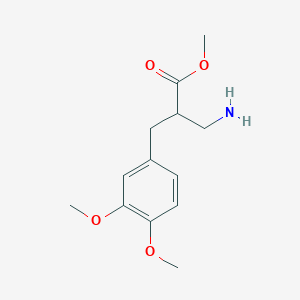
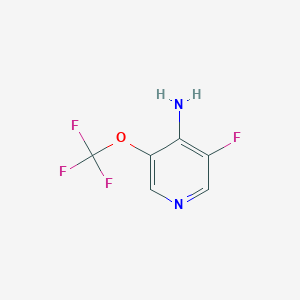
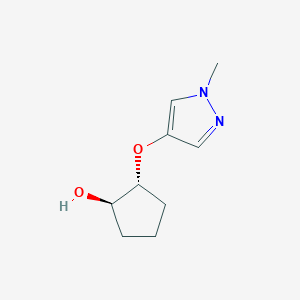
![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
